![molecular formula C13H19NO2 B2545513 [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine CAS No. 151450-18-9](/img/structure/B2545513.png)
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine
描述
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol.
Oxidation: The alcohol group in [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol is oxidized to form the corresponding aldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反应分析
Types of Reactions
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学研究应用
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol
- [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride
- [3-(4-Methoxyphenyl)propanoyl chloride
Uniqueness
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAZTPLKCKECMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
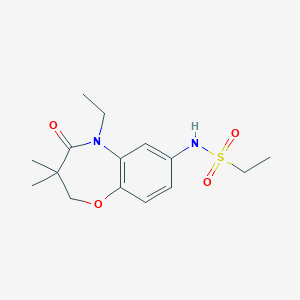
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
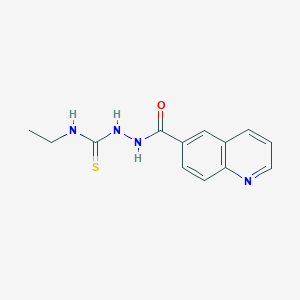
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)
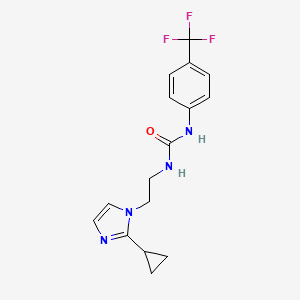
![2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2545446.png)
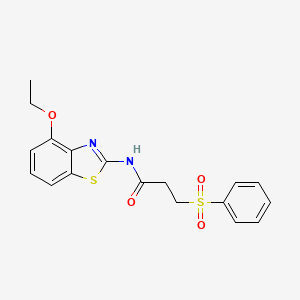
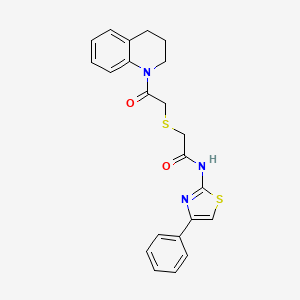
![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)
